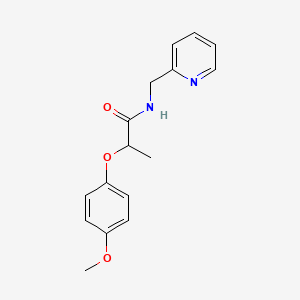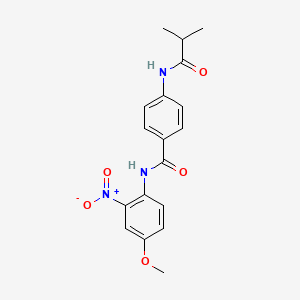![molecular formula C21H24N4O4 B4105371 N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide](/img/structure/B4105371.png)
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide
説明
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide, commonly known as NBMPR, is a potent inhibitor of nucleoside transporters. It is widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological and biochemical processes.
作用機序
NBMPR inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into cells. This leads to a decrease in intracellular nucleoside levels and affects various physiological and biochemical processes that rely on nucleosides.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by NBMPR has been shown to affect various physiological and biochemical processes. For example, it can inhibit DNA synthesis and cell proliferation by reducing the availability of nucleosides for DNA replication. It can also affect the immune system by reducing the availability of nucleosides for the synthesis of immune cells.
実験室実験の利点と制限
One advantage of using NBMPR in lab experiments is its potency as an inhibitor of nucleoside transporters. This allows researchers to study the role of nucleoside transporters in various physiological and biochemical processes with high specificity. However, one limitation of using NBMPR is its potential toxicity to cells. Researchers must carefully control the concentration of NBMPR and the duration of exposure to minimize its toxic effects.
将来の方向性
There are several future directions for research involving NBMPR. One area of research is the development of more potent and selective inhibitors of nucleoside transporters. This could lead to the discovery of new therapeutic targets for various diseases, such as cancer and viral infections. Another area of research is the study of the role of nucleoside transporters in the brain and nervous system. This could lead to a better understanding of neurological disorders and the development of new treatments. Finally, the development of new methods for the synthesis of NBMPR and related compounds could lead to more efficient and cost-effective production of these compounds for research and therapeutic purposes.
Conclusion:
In conclusion, NBMPR is a potent inhibitor of nucleoside transporters that is widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological and biochemical processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Future research involving NBMPR could lead to new discoveries and treatments for various diseases.
科学的研究の応用
NBMPR is widely used in scientific research to study the mechanism of action of nucleoside transporters. It is a potent inhibitor of nucleoside transporters and can be used to block the uptake of nucleosides into cells. This allows researchers to study the role of nucleoside transporters in various physiological and biochemical processes, such as nucleotide metabolism, DNA replication, and cell proliferation.
特性
IUPAC Name |
N-[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-2-3-20(26)22-17-6-4-16(5-7-17)21(27)24-14-12-23(13-15-24)18-8-10-19(11-9-18)25(28)29/h4-11H,2-3,12-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDDPLSFVRAEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4105297.png)
![3-(diphenylmethyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4105307.png)

![10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4105322.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4105327.png)
![N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4105335.png)
![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole](/img/structure/B4105352.png)

![1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4105369.png)
![5-(2,3-dichlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4105377.png)

![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4105388.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4105395.png)